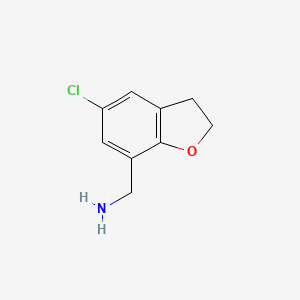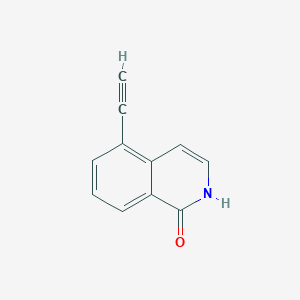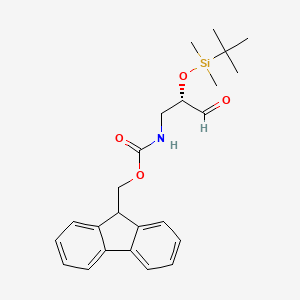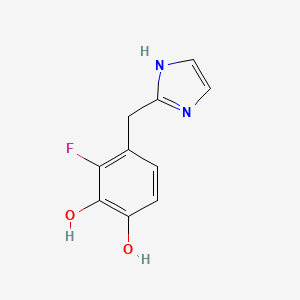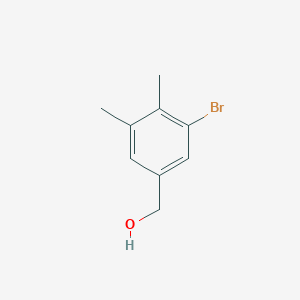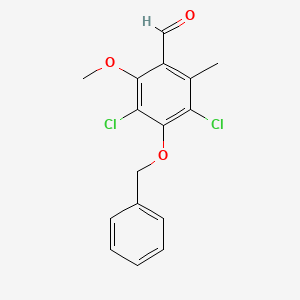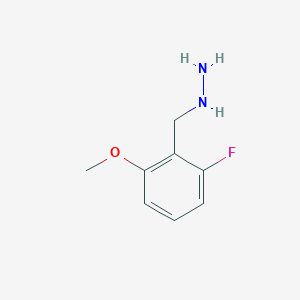
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a difluorophenyl group, and a hydroxypentynyl moiety
Méthodes De Préparation
The synthesis of tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate typically involves multiple steps, including the formation of the hydroxypentynyl moiety and the introduction of the difluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl or difluorophenyl groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific enzymes or receptors. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a pharmacological setting, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparaison Avec Des Composés Similaires
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate can be compared to other compounds with similar structural features, such as those containing tert-butyl groups or difluorophenyl groups. Its uniqueness lies in the specific combination of these groups and the resulting chemical properties. Similar compounds might include tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxyhex-4-yn-2-yl)carbamate or tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxybut-4-yn-2-yl)carbamate, which differ in the length of the carbon chain.
Propriétés
Formule moléculaire |
C16H18F2NO3- |
|---|---|
Poids moléculaire |
310.32 g/mol |
Nom IUPAC |
N-tert-butyl-N-[(1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C16H19F2NO3/c1-5-6-13(19(15(21)22)16(2,3)4)14(20)11-9-10(17)7-8-12(11)18/h1,7-9,13-14,20H,6H2,2-4H3,(H,21,22)/p-1/t13-,14-/m0/s1 |
Clé InChI |
HSHHYKFBPLWCAH-KBPBESRZSA-M |
SMILES isomérique |
CC(C)(C)N([C@@H](CC#C)[C@H](C1=C(C=CC(=C1)F)F)O)C(=O)[O-] |
SMILES canonique |
CC(C)(C)N(C(CC#C)C(C1=C(C=CC(=C1)F)F)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
